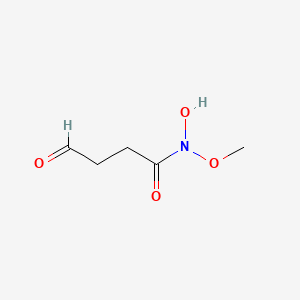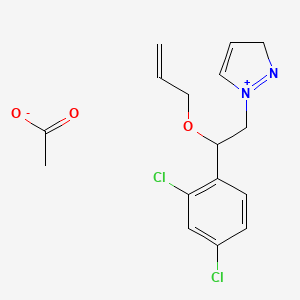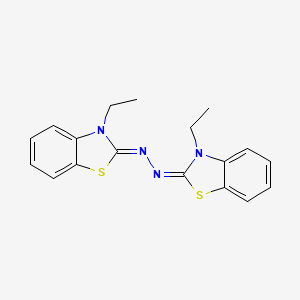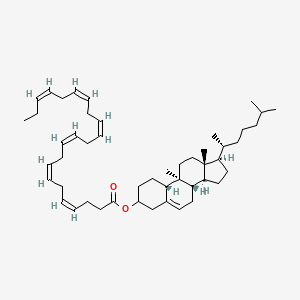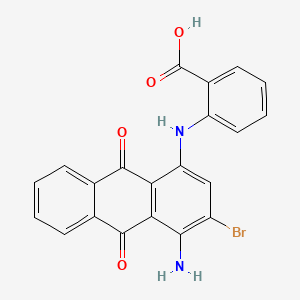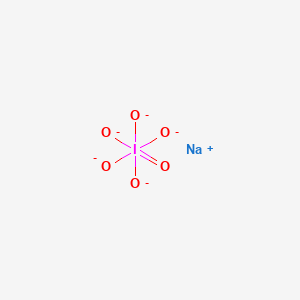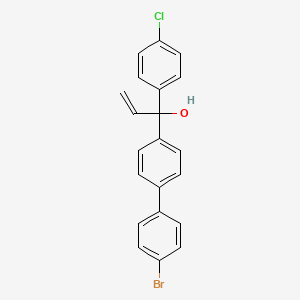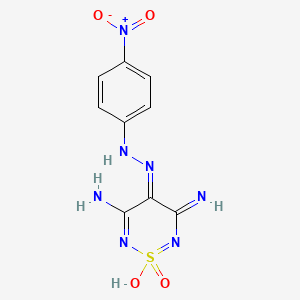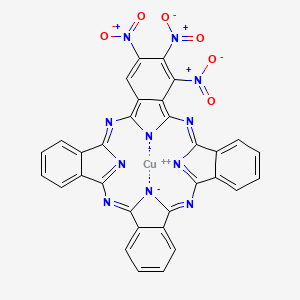
(Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Trinitro-29H,31H-phthalocyaninato(2-)-n29,n30,n31,n32]copper: is a complex organic compound that belongs to the phthalocyanine family. Phthalocyanines are known for their vibrant colors and stability, making them useful in various applications such as dyes, pigments, and catalysts. The addition of trinitro groups to the phthalocyanine structure enhances its electronic properties, making it a subject of interest in advanced materials research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [Trinitro-29H,31H-phthalocyaninato(2-)-n29,n30,n31,n32]copper typically involves the nitration of copper phthalocyanine. The process begins with the preparation of copper phthalocyanine, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phthalocyanine ring.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration, which can lead to the formation of unwanted by-products.
化学反应分析
Types of Reactions:
Oxidation: [Trinitro-29H,31H-phthalocyaninato(2-)-n29,n30,n31,n32]copper can undergo oxidation reactions, where the nitro groups can be further oxidized to nitroso or other higher oxidation states.
Reduction: The compound can be reduced to form amino derivatives, which can be useful intermediates in various chemical syntheses.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phthalocyanines with various functional groups.
科学研究应用
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its stable and electron-rich structure.
Sensors: It is employed in the development of chemical sensors for detecting gases and other analytes.
Biology and Medicine:
Photodynamic Therapy: The compound’s ability to generate reactive oxygen species upon light irradiation makes it useful in photodynamic therapy for cancer treatment.
Imaging: It is used as a contrast agent in imaging techniques due to its strong absorption and fluorescence properties.
Industry:
Dyes and Pigments: The vibrant color and stability of the compound make it suitable for use in dyes and pigments for textiles and inks.
Electronic Devices: It is used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism by which [Trinitro-29H,31H-phthalocyaninato(2-)-n29,n30,n31,n32]copper exerts its effects is primarily through its electronic properties. The nitro groups enhance the electron-accepting ability of the phthalocyanine ring, making it an efficient catalyst and photosensitizer. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. In catalysis, the compound facilitates electron transfer reactions, enhancing the rate of chemical transformations.
相似化合物的比较
Copper Phthalocyanine: The parent compound without nitro groups.
Tetranitro Phthalocyanine: A similar compound with four nitro groups instead of three.
Amino Phthalocyanine: A derivative with amino groups instead of nitro groups.
Uniqueness:
Electronic Properties: The presence of three nitro groups provides a unique balance of electron-accepting ability and stability, making it more versatile in applications compared to its analogs.
Reactivity: The specific positioning of the nitro groups allows for selective reactions that are not possible with other derivatives.
属性
CAS 编号 |
89139-22-0 |
|---|---|
分子式 |
C32H13CuN11O6 |
分子量 |
711.1 g/mol |
IUPAC 名称 |
copper;5,6,7-trinitro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H13N11O6.Cu/c44-41(45)21-13-20-22(24(43(48)49)23(21)42(46)47)32-39-30-19-12-6-5-11-18(19)28(37-30)35-26-15-8-2-1-7-14(15)25(33-26)34-27-16-9-3-4-10-17(16)29(36-27)38-31(20)40-32;/h1-13H;/q-2;+2 |
InChI 键 |
TVQJSTQEVVDXSK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=C(C(=C(C6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C9=CC=CC=C94.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
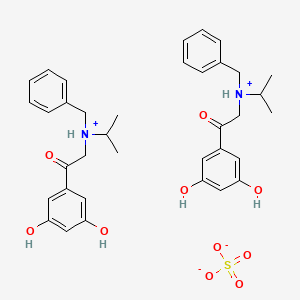
![[2-(8-Heptadecenyl)-4,5-dihydro-4-(hydroxymethyl)oxazole-4-yl]methyl oleate](/img/structure/B12674295.png)

